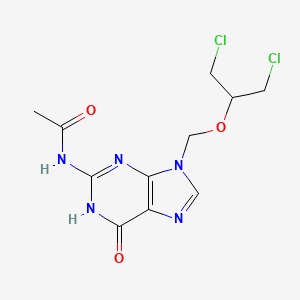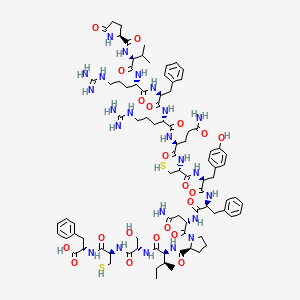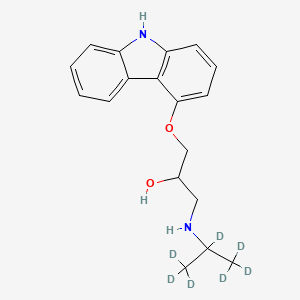
Dedihydroxy N-Acetyl-dichloroganciclovir
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dedihydroxy N-Acetyl-dichloroganciclovir is a chemical compound with the molecular formula C11H13Cl2N5O3 and a molecular weight of 334.16 g/mol. It is a reactant in the preparation of intermediates of Ganciclovir, an antiviral medication . The compound is characterized by its unique structure, which includes a purine base linked to an acetamide group and a dichloropropyl ether moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dedihydroxy N-Acetyl-dichloroganciclovir involves multiple steps. One common method includes the reaction of a purine derivative with a dichloropropyl ether under specific conditions to form the desired product. The reaction typically requires a controlled environment with precise temperature and pH settings to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The production is carried out in specialized facilities that adhere to strict safety and environmental regulations.
化学反応の分析
Types of Reactions
Dedihydroxy N-Acetyl-dichloroganciclovir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dichloropropyl ether moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine compounds.
科学的研究の応用
Dedihydroxy N-Acetyl-dichloroganciclovir has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: As a precursor to Ganciclovir, it plays a role in antiviral research and drug development.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of Dedihydroxy N-Acetyl-dichloroganciclovir involves its conversion to active metabolites that interact with viral DNA polymerase. This interaction inhibits the replication of viral DNA, thereby exerting its antiviral effects . The compound targets specific enzymes and pathways involved in viral replication, making it effective against certain viruses .
類似化合物との比較
Similar Compounds
Ganciclovir: A closely related antiviral compound with a similar structure and mechanism of action.
Acyclovir: Another antiviral agent that shares structural similarities with Dedihydroxy N-Acetyl-dichloroganciclovir.
Uniqueness
This compound is unique due to its specific dichloropropyl ether moiety, which distinguishes it from other similar compounds. This structural feature contributes to its distinct chemical properties and reactivity.
特性
IUPAC Name |
N-[9-(1,3-dichloropropan-2-yloxymethyl)-6-oxo-1H-purin-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N5O3/c1-6(19)15-11-16-9-8(10(20)17-11)14-4-18(9)5-21-7(2-12)3-13/h4,7H,2-3,5H2,1H3,(H2,15,16,17,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLPUKRKISTRSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COC(CCl)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441349-84-4 |
Source


|
| Record name | N-(9-{[(1,3-Dichloro-2-propanyl)oxy]methyl}-6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.267.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



